molecular formula C11H12BrClO2 B2625007 2-Bromophenyl 3-chloro-2,2-dimethylpropanoate CAS No. 106141-11-1

2-Bromophenyl 3-chloro-2,2-dimethylpropanoate

Cat. No.: B2625007
CAS No.: 106141-11-1
M. Wt: 291.57
InChI Key: HLCSQWHQAHSYJV-UHFFFAOYSA-N
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Description

2-Bromophenyl 3-chloro-2,2-dimethylpropanoate is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . This compound is characterized by the presence of a bromophenyl group and a chloro-dimethylpropanoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 3-chloro-2,2-dimethylpropanoate typically involves the esterification of 2-bromophenol with 3-chloro-2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 3-chloro-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromophenyl 3-chloro-2,2-dimethylpropanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 3-chloro-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenyl acetate
  • 3-Chloro-2,2-dimethylpropanoic acid
  • 2-Bromophenyl 3-chloropropanoate

Uniqueness

2-Bromophenyl 3-chloro-2,2-dimethylpropanoate is unique due to the presence of both a bromophenyl group and a chloro-dimethylpropanoate moiety.

Properties

IUPAC Name

(2-bromophenyl) 3-chloro-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,7-13)10(14)15-9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCSQWHQAHSYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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